molecular formula C17H17N3O5 B2387205 Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 860610-81-7

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2387205
CAS RN: 860610-81-7
M. Wt: 343.339
InChI Key: PDACWAMJVCZJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (EDHP) is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of pyrazolo[1,5-a]pyrimidine, a heterocyclic compound containing both nitrogen and oxygen atoms. EDHP has been used in a variety of organic synthesis reactions and has been studied for its potential use in a variety of scientific research applications, including drug development and drug delivery.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential use in a variety of scientific research applications, including drug development and drug delivery. It has been shown to be effective in increasing the solubility of drugs in aqueous solutions, thus increasing the bioavailability of the drugs. Additionally, Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has been studied as a potential carrier for gene delivery, as well as a potential inhibitor of cancer cell proliferation.

Mechanism Of Action

The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is not yet fully understood. However, it is believed to act through a variety of mechanisms, including increasing the solubility of drugs in aqueous solutions and inhibiting the activity of certain enzymes. Additionally, Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to interact with a variety of proteins and other molecules, suggesting that it may have the potential to act as a drug transporter or as an inhibitor of cancer cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate are not yet fully understood. However, it has been shown to interact with a variety of proteins and other molecules, suggesting that it may have the potential to act as a drug transporter or as an inhibitor of cancer cell proliferation. Additionally, Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential use in a variety of scientific research applications, including drug development and drug delivery.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate in laboratory experiments include its ease of synthesis and its ability to increase the solubility of drugs in aqueous solutions. Additionally, Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential use in a variety of scientific research applications, including drug development and drug delivery. However, the potential toxicity of Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate and its lack of specificity for certain drug targets are potential limitations for its use in laboratory experiments.

Future Directions

The future directions for Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate research include further studies on its potential use in drug development and drug delivery, as well as its potential toxicity and lack of specificity for certain drug targets. Additionally, further research is needed to better understand the biochemical and physiological effects of Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate, as well as its potential mechanism of action. Additionally, Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate may be useful in other areas of scientific research, such as gene delivery and cancer cell proliferation inhibition.

Synthesis Methods

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is synthesized from the reaction of ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxy-pyrazolo[1,5-a]pyrimidine-6-carboxylate with ethyl bromide, in the presence of a suitable base. The reaction proceeds in a two-step process, first forming a bromo-pyrazolo[1,5-a]pyrimidine intermediate and then converting it to Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate. The reaction is carried out at room temperature and is typically complete in less than an hour.

properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-4-25-17(22)12-8-18-15-11(9-19-20(15)16(12)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,19H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNSWISQHVHIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CNN2C1=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

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